Cas no 84352-66-9 (1,3,4-thiadiazol-2-ol)

1,3,4-thiadiazol-2-ol 化学的及び物理的性質

名前と識別子

-

- 1,3,4-Thiadiazol-2(3H)-one

- 1,3,4-THIADIAZOL-2-OL

- 3H-1,3,4-thiadiazol-2-one

- A899999

- 84352-66-9

- [1,3,4]Thiadiazol-2-ol

- AKOS015959700

- 1,3,4-Thiadiazol-2-ol, AldrichCPR

- AKOS022185334

- AT18843

- LS-05170

- SCHEMBL261749

- Z1238571564

- MFCD18917069

- OVZHELCFKSFINS-UHFFFAOYSA-N

- CS-0233139

- C2H2N2OS

- F8881-3868

- EN300-131094

- DTXSID20510616

- 1,3,4-thiadiazol-2-ol

-

- MDL: MFCD18917069

- インチ: InChI=1S/C2H2N2OS/c5-2-4-3-1-6-2/h1H,(H,4,5)

- InChIKey: OVZHELCFKSFINS-UHFFFAOYSA-N

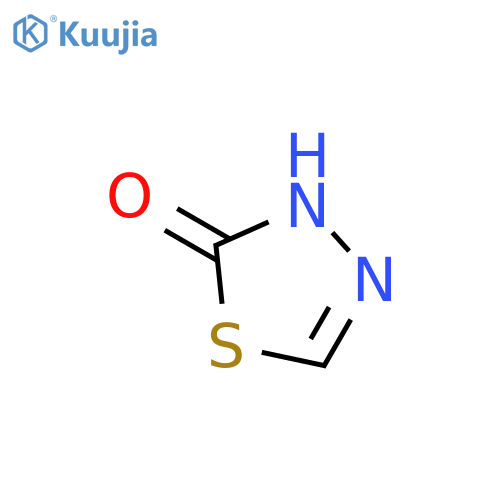

- ほほえんだ: O=C1SC=NN1

計算された属性

- せいみつぶんしりょう: 101.98878387g/mol

- どういたいしつりょう: 101.98878387g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 99.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

- 密度みつど: 1.79±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 175.5-176 ºC (benzene chloroform )

- ようかいど: 微溶性(4.9 g/l)(25ºC)、

1,3,4-thiadiazol-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM526112-1g |

1,3,4-Thiadiazol-2(3H)-one |

84352-66-9 | 95% | 1g |

$*** | 2023-05-29 | |

| Enamine | EN300-131094-1.0g |

1,3,4-thiadiazol-2-ol |

84352-66-9 | 95.0% | 1.0g |

$430.0 | 2025-02-21 | |

| Enamine | EN300-131094-5.0g |

1,3,4-thiadiazol-2-ol |

84352-66-9 | 95.0% | 5.0g |

$938.0 | 2025-02-21 | |

| Enamine | EN300-131094-2.5g |

1,3,4-thiadiazol-2-ol |

84352-66-9 | 95.0% | 2.5g |

$621.0 | 2025-02-21 | |

| Enamine | EN300-131094-10.0g |

1,3,4-thiadiazol-2-ol |

84352-66-9 | 95.0% | 10.0g |

$1569.0 | 2025-02-21 | |

| TRC | B703543-25mg |

1,3,4-thiadiazol-2-ol |

84352-66-9 | 25mg |

$ 50.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | Y1252529-5g |

1,3,4-Thiadiazol-2(3H)-one |

84352-66-9 | 95% | 5g |

$930 | 2024-06-07 | |

| Enamine | EN300-131094-0.1g |

1,3,4-thiadiazol-2-ol |

84352-66-9 | 95.0% | 0.1g |

$149.0 | 2025-02-21 | |

| Enamine | EN300-7133686-5000mg |

1,3,4-thiadiazol-2-ol |

84352-66-9 | 95.0% | 5000mg |

$938.0 | 2023-09-30 | |

| Enamine | EN300-7133686-250mg |

1,3,4-thiadiazol-2-ol |

84352-66-9 | 95.0% | 250mg |

$213.0 | 2023-09-30 |

1,3,4-thiadiazol-2-ol 関連文献

-

Galina Selivanova,Alexandrina Skolyapova,Jiaying Wang,Elena Karpova,Inna Shundrina,Irina Bagryanskaya,Evgeny Amosov New J. Chem. 2022 46 1929

-

Jalal A. Zahra,Bassam A. Abu Thaher,Mustafa M. El-Abadelah,Roland Boese Org. Biomol. Chem. 2005 3 2599

-

3. Back matter

-

4. Synthetic and tautomeric studies of 5-amino-2,3-dihydro-1,2,4-oxadiazol-3-oneDo Young Ra,Nam Sook Cho,Sung Kwon Kang,Eun Suk Choi,Il Hwan Suh J. Chem. Soc. Perkin Trans. 2 1999 81

-

5. Back cover

1,3,4-thiadiazol-2-olに関する追加情報

Recent Advances in the Study of 1,3,4-Thiadiazol-2-ol (CAS: 84352-66-9) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound 1,3,4-thiadiazol-2-ol (CAS: 84352-66-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This heterocyclic scaffold is known for its broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its applications in drug development.

One of the key areas of research involves the synthesis and structural modification of 1,3,4-thiadiazol-2-ol derivatives to enhance their bioactivity and selectivity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that introducing specific substituents at the 5-position of the thiadiazole ring significantly improved the compound's inhibitory activity against bacterial enzymes, making it a promising candidate for novel antibiotics. The study utilized computational docking and molecular dynamics simulations to predict binding affinities, followed by in vitro validation.

In the context of anticancer research, 1,3,4-thiadiazol-2-ol derivatives have shown potent activity against various cancer cell lines. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) highlighted the compound's ability to induce apoptosis in breast cancer cells by targeting the PI3K/AKT/mTOR signaling pathway. The researchers synthesized a series of analogs and evaluated their cytotoxicity, identifying several lead compounds with IC50 values in the nanomolar range. These findings underscore the potential of 1,3,4-thiadiazol-2-ol as a scaffold for developing targeted cancer therapies.

Another emerging application of 1,3,4-thiadiazol-2-ol is in the field of antiviral drug discovery. A study in Antiviral Research (2023) reported that certain derivatives of this compound exhibited strong inhibitory effects against the replication of SARS-CoV-2 in vitro. The researchers proposed that the thiadiazole ring interacts with the viral protease, disrupting its function. This discovery opens new avenues for repurposing 1,3,4-thiadiazol-2-ol-based compounds as broad-spectrum antiviral agents.

Beyond its pharmacological applications, 1,3,4-thiadiazol-2-ol has also been investigated for its role in chemical biology. A recent study in Chemical Communications (2024) explored its use as a fluorescent probe for detecting metal ions in biological systems. The compound's unique electronic properties enable selective binding to transition metals, making it a valuable tool for studying metal homeostasis in cells.

In conclusion, the ongoing research on 1,3,4-thiadiazol-2-ol (CAS: 84352-66-9) highlights its multifaceted potential in drug discovery and chemical biology. The compound's ability to serve as a versatile scaffold for designing bioactive molecules, coupled with its diverse mechanisms of action, positions it as a promising candidate for future therapeutic development. Further studies are warranted to explore its clinical applications and optimize its pharmacokinetic properties.

84352-66-9 (1,3,4-thiadiazol-2-ol) 関連製品

- 1708274-88-7((5-cyclopropyl-1H-1,2,4-triazol-3-yl)-(4-methoxyphenyl)methanamine)

- 1093061-27-8(2-{4-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide)

- 2171196-20-4(3-(2R,3S)-3-(benzyloxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)

- 745788-93-6(N-[4-(difluoromethoxy)phenyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide)

- 2034392-64-6(N-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-3-fluoro-4-methoxybenzamide)

- 35202-55-2((3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine;hydrochloride)

- 2138255-54-4(1,1-Difluoropropane-2-sulfinyl chloride)

- 1797958-87-2(2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine)

- 2866253-61-2(tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate)

- 1801443-88-8(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline)